molecular formula C15H15N B13271808 5-Phenyl-1,2,3,4-tetrahydroisoquinoline

5-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13271808
M. Wt: 209.29 g/mol
InChI Key: IATWKNOYZSSQAK-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,3,4-tetrahydroisoquinoline: is a derivative of the tetrahydroisoquinoline family, which is a significant class of compounds in medicinal chemistry. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a phenyl group attached to the fifth position of the tetrahydroisoquinoline core, which is a bicyclic structure containing a benzene ring fused to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the reduction of isoquinoline using reducing agents such as sodium and ethanol or tin and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted isoquinolines .

Scientific Research Applications

Chemistry: 5-Phenyl-1,2,3,4-tetrahydroisoquinoline is used as a building block in the synthesis of complex organic molecules and natural products. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in modulating neurotransmitter systems and protecting against neurodegenerative diseases .

Medicine: The compound is being investigated for its potential therapeutic applications in treating conditions such as Parkinson’s disease and depression. Its ability to interact with various neurotransmitter receptors makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed as intermediates in the synthesis of active pharmaceutical ingredients and crop protection agents .

Mechanism of Action

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but without the phenyl group at the fifth position.

    N-Phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a phenyl group attached to the nitrogen atom.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the nitrogen atom.

Uniqueness: 5-Phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the phenyl group at the fifth position, which imparts distinct chemical and biological properties. This structural modification enhances its ability to interact with specific molecular targets and increases its potential therapeutic applications .

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

5-phenyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H15N/c1-2-5-12(6-3-1)14-8-4-7-13-11-16-10-9-15(13)14/h1-8,16H,9-11H2

InChI Key

IATWKNOYZSSQAK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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